(2Z)-3-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one
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Overview
Description
The compound (2Z)-3-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one is a complex organic molecule characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, a piperazine ring, and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyridine ring: Starting with a suitable pyridine precursor, chlorination and trifluoromethylation are carried out using reagents such as thionyl chloride and trifluoromethyl iodide.
Piperazine ring formation: The piperazine ring is introduced through nucleophilic substitution reactions involving appropriate amines.
Coupling reactions: The pyridine and piperazine intermediates are coupled using palladium-catalyzed cross-coupling reactions.
Final condensation: The final step involves the condensation of the coupled intermediate with 4-methylbenzaldehyde under basic conditions to form the prop-2-en-1-one moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other functional groups.
Scientific Research Applications
(2Z)-3-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one: has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biology: Used in studies involving enzyme inhibition and receptor binding.
Materials Science: Explored for its potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (2Z)-3-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one: can be compared with other compounds having similar structural motifs, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
(Z)-3-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]anilino]-1-(4-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClF3N4O/c1-18-2-4-19(5-3-18)24(35)10-11-31-21-6-8-22(9-7-21)33-12-14-34(15-13-33)25-23(27)16-20(17-32-25)26(28,29)30/h2-11,16-17,31H,12-15H2,1H3/b11-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYSXDIWXLJFQO-KHPPLWFESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C\NC2=CC=C(C=C2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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